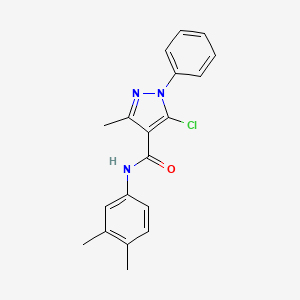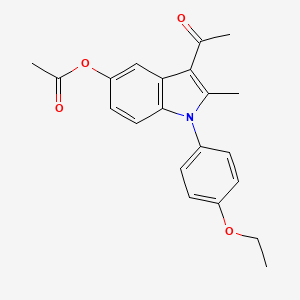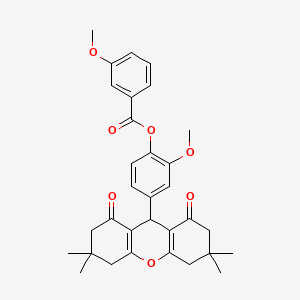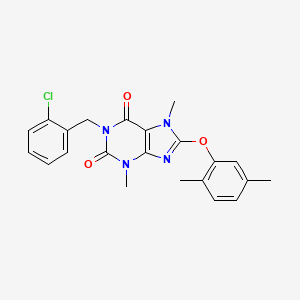![molecular formula C22H21F3N2O5 B15030315 2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B15030315.png)
2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL 1-(4-ETHOXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a trifluoromethyl group, a carbamoyl group, and a pyrrolidine ring, making it a unique molecule with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL 1-(4-ETHOXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the trifluoromethyl and carbamoyl groups. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often requires the use of trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
{[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL 1-(4-ETHOXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
{[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL 1-(4-ETHOXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE has diverse applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: It could be investigated for its pharmacological properties and potential therapeutic applications.
Industry: The compound may find use in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of {[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL 1-(4-ETHOXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The carbamoyl group may form hydrogen bonds with active site residues, influencing the compound’s binding affinity and activity.
Comparación Con Compuestos Similares
Similar Compounds
- {[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL 1-(4-METHOXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE
- {[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE
Uniqueness
The presence of the ethoxy group in {[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL 1-(4-ETHOXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE distinguishes it from similar compounds, potentially affecting its chemical reactivity and biological activity. This unique structural feature may confer specific advantages in certain applications, such as enhanced solubility or altered binding properties.
Propiedades
Fórmula molecular |
C22H21F3N2O5 |
|---|---|
Peso molecular |
450.4 g/mol |
Nombre IUPAC |
[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl] 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H21F3N2O5/c1-2-31-16-9-7-15(8-10-16)27-12-14(11-20(27)29)21(30)32-13-19(28)26-18-6-4-3-5-17(18)22(23,24)25/h3-10,14H,2,11-13H2,1H3,(H,26,28) |
Clave InChI |
OTTQDUUAIITPFL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=CC=C3C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-Methoxyphenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone](/img/structure/B15030237.png)
![Prop-2-en-1-yl 5-cyano-4-(2-methoxyphenyl)-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B15030245.png)
![N-cyclohexyl-6-imino-13-methyl-2-oxo-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15030256.png)
![N-butyl-8-morpholin-4-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B15030258.png)

![2,6-di-tert-butyl-4-{(E)-[2-(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl}phenol](/img/structure/B15030270.png)

![methyl 2-[2-(2-methylphenyl)-3-(4-nitrophenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15030280.png)
![N,7-diethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15030281.png)
![2-(4-{2-[(2-Bromophenyl)carbonyl]hydrazinyl}-4-oxobutan-2-yl)-5-methylhexanoic acid](/img/structure/B15030293.png)

![(5Z)-1-(3-bromophenyl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15030310.png)
![1-(1H-imidazol-1-yl)-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15030311.png)

